
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as Cmpd-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Cmpd-1 has been found to exhibit promising results in various preclinical studies, making it a subject of interest for further research.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it has been suggested that it may act as a protein kinase inhibitor. Protein kinases play a crucial role in various cellular processes, including cell growth and differentiation, and their dysregulation is associated with several diseases. By inhibiting protein kinases, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may interfere with the signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have various biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its small size and ability to easily penetrate cell membranes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential direction is to further investigate its mechanism of action and identify specific protein kinases that it targets. Additionally, more preclinical studies are needed to determine the efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in animal models of various diseases. Furthermore, the development of more soluble analogs of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may improve its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline and 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the growth of multiple cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have neuroprotective properties and has shown potential in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-6-5-10(16)8-12(13)19-15(21)14(20)18-9-11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJTWGPXTOUSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

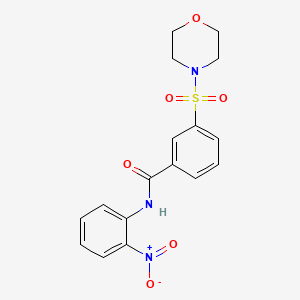

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)

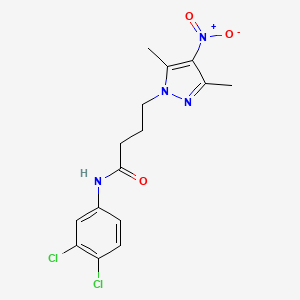
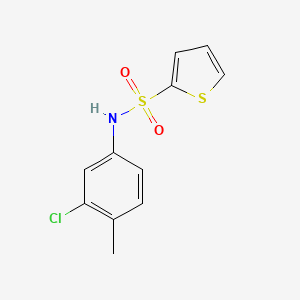
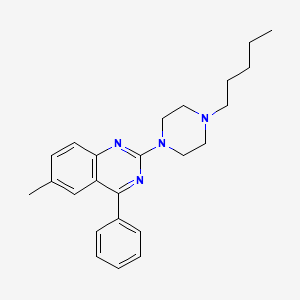
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)
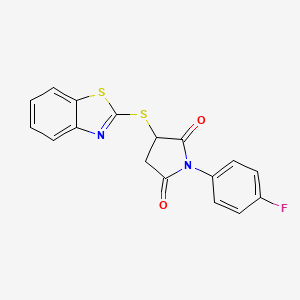
![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)